molecular formula C21H23BrN2O3 B11333584 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11333584
M. Wt: 431.3 g/mol
InChI Key: DMMUSRUTVBYERN-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with bromine, methyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine rings.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux in polar solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide apart from similar compounds is the specific combination of substituents on the benzofuran core. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C21H23BrN2O3

Molecular Weight

431.3 g/mol

IUPAC Name

5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H23BrN2O3/c1-13-5-7-19(26-13)17(24-9-3-4-10-24)12-23-21(25)20-14(2)16-11-15(22)6-8-18(16)27-20/h5-8,11,17H,3-4,9-10,12H2,1-2H3,(H,23,25)

InChI Key

DMMUSRUTVBYERN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Br)C)N4CCCC4

Origin of Product

United States

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